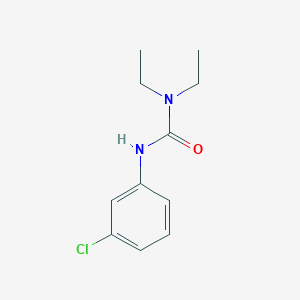

3-(3-Chlorophenyl)-1,1-diethylurea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)-1,1-diethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-3-14(4-2)11(15)13-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXODCODKNPOVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340825 | |

| Record name | 3-(3-chlorophenyl)-1,1-diethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15441-95-9 | |

| Record name | 3-(3-chlorophenyl)-1,1-diethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-CHLOROPHENYL)-1,1-DIETHYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational Chemistry and Theoretical Modeling of 3 3 Chlorophenyl 1,1 Diethylurea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, allowing for the determination of a molecule's optimized geometry and electronic properties. The two most common approaches are Density Functional Theory (DFT) and Hartree-Fock (HF) methods.

Density Functional Theory (DFT) has become a leading method in quantum chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. xisdxjxsu.asia Various functionals, such as B3LYP, are employed within DFT to approximate the exchange-correlation energy, which accounts for the complex interactions between electrons. researchgate.net

In studies of related phenylurea herbicides like Diuron, Linuron, and Chlorotoluron, DFT calculations, often using the B3LYP functional and a 6-311++G(2d,2p) basis set, have been successfully applied to determine global and local reactivity descriptors. researchgate.net These calculations provide insights into the molecule's stability, electronic structure, and potential degradation pathways. researchgate.net For 3-(3-chlorophenyl)-1,1-diethylurea, a similar DFT approach would be expected to yield valuable information about its molecular geometry and electronic behavior.

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry technique. Unlike DFT, HF does not include electron correlation in its basic formulation, which can affect the accuracy of the results for some systems. However, it is often used as a starting point for more advanced calculations and for comparative purposes alongside DFT. researchgate.net

In computational analyses of similar organic molecules, both HF and DFT methods are frequently used to calculate properties like vibrational wavenumbers and geometric parameters. uantwerpen.be Comparing the results from both methods can provide a more robust understanding of the molecule's properties. For instance, in a theoretical study of a related chlorophenyl derivative, both DFT and HF methods were applied to calculate and assign vibrational frequencies. researchgate.net

Molecular Electronic Structure Analysis

Analyzing the molecular electronic structure reveals crucial information about a compound's reactivity and kinetic stability. Key tools for this analysis include examining the frontier molecular orbitals (HOMO and LUMO) and mapping the molecular electrostatic potential (MEP).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, representing its capacity as an electron donor. The LUMO is the orbital that is most likely to accept electrons, indicating its capacity as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's electronic properties, stability, and reactivity. schrodinger.com A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com

While specific data for this compound is not available, a theoretical study on analogous phenylurea herbicides provides the calculated frontier orbital energies. These values offer a proxy for understanding the electronic characteristics that could be expected for this compound.

Table 1: Calculated Frontier Orbital Energies for Phenylurea Herbicides This data is for analogous compounds and is presented for illustrative purposes.

| Compound | E_HOMO (eV) | E_LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Diuron | -6.61 | -1.14 | 5.47 |

| Linuron | -6.59 | -1.22 | 5.37 |

| Chlorotoluron | -6.52 | -0.98 | 5.54 |

| Isoproturon | -6.42 | -0.87 | 5.55 |

Source: Adapted from a theoretical study on the chemical reactivity of phenylurea herbicides. researchgate.net

The HOMO-LUMO gap is a significant factor that influences the electronic properties of a molecule. researchgate.net The energies of the HOMO and LUMO correspond to the ionization potential and electron affinity, respectively. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. xisdxjxsu.asianih.gov The MEP map displays different potential values on the molecule's surface using a color spectrum. Typically, red indicates regions of most negative electrostatic potential (rich in electrons and prone to electrophilic attack), while blue indicates regions of most positive electrostatic potential (electron-deficient and prone to nucleophilic attack). Green represents areas of neutral potential. researchgate.net

For phenylurea compounds, the MEP analysis generally reveals that the most negative potential is localized around the oxygen atom of the carbonyl group, making it the most probable site for an electrophilic attack. researchgate.netresearchgate.net The positive potential is often distributed over the phenyl ring and the nitrogen atoms. uantwerpen.be This type of analysis is crucial for understanding how the molecule interacts with other species. researchgate.net

Theoretical Reactivity Studies

Theoretical reactivity studies combine various computational descriptors to predict a molecule's behavior in chemical reactions. By analyzing parameters derived from DFT calculations, such as the HOMO-LUMO energies and MEP maps, scientists can predict the most likely sites for metabolic attack or environmental degradation. researchgate.net

For example, in the theoretical analysis of Diuron, Linuron, and Chlorotoluron, the calculated global and local reactivity descriptors suggested that these herbicides may be degraded through electrophilic attacks targeting the urea (B33335) moiety. researchgate.net In contrast, for a compound like Isoproturon, the calculations indicated that electrophilic, nucleophilic, and free-radical attacks could lead to the elimination of its isopropyl fragment. researchgate.net These findings demonstrate how theoretical studies can predict degradation mechanisms. For this compound, a similar theoretical approach would likely point to the carbonyl oxygen as a primary site for electrophilic interaction and would help in predicting its potential degradation pathways in various environments.

Molecular Dynamics Simulations in Urea Derivative Research

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. researchgate.net In the context of urea derivative research, MD simulations provide insights into conformational flexibility, interactions with solvents, and binding to biological targets. researchgate.net

For a molecule like this compound, MD simulations could be employed to:

Explore Conformational Landscapes: Identify the most stable conformations of the molecule in different environments (e.g., in water or a lipid bilayer). The rotation around the C-N bonds and the orientation of the phenyl ring are key degrees of freedom.

Analyze Solvation: Study how water molecules arrange around the solute and form hydrogen bonds, which is crucial for understanding its solubility and transport properties.

Simulate Binding Processes: If the biological target is known, MD simulations can model the process of the molecule binding to its active site, revealing the key interactions that stabilize the complex and providing information for the rational design of more potent analogues.

Recent studies on urea derivatives have utilized MD simulations to understand their aggregation behavior and their role as hydrotropic agents, where they can enhance the solubility of poorly soluble drugs. researchgate.net These simulations have shown that urea derivatives can form non-stoichiometric aggregates in aqueous solutions, a process driven by the restoration of the normal water structure. researchgate.net Such insights are critical for pharmaceutical formulation and understanding the behavior of these compounds in complex biological milieu.

Structure Activity Relationships Sar and Molecular Design Principles for Chlorophenylurea Derivatives

Elucidation of Structural Determinants Governing Biological Activity

The biological activity of phenylurea herbicides, including 3-(3-Chlorophenyl)-1,1-diethylurea, is primarily attributed to their ability to inhibit photosynthesis. Specifically, these compounds act as inhibitors of the photosystem II (PSII) complex in plants. nih.gov They bind to the D1 protein within the PSII reaction center, thereby blocking the electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B). This disruption of the photosynthetic electron transport chain ultimately leads to the death of the plant.

The key structural components of a phenylurea molecule that determine its herbicidal potency are the phenyl ring, the urea (B33335) bridge, and the N-substituents. The nature and position of substituents on the phenyl ring, as well as the characteristics of the alkyl groups on the terminal nitrogen of the urea moiety, play a crucial role in the molecule's binding affinity to the D1 protein and, consequently, its biological activity.

Influence of Halogenation Patterns on Molecular Function

The presence and position of halogen atoms on the phenyl ring significantly modulate the herbicidal activity of chlorophenylurea derivatives. The chlorine atom, being an electron-withdrawing group, influences the electronic properties of the phenyl ring, which in turn affects the binding interaction with the target site.

The following table illustrates the impact of substitution patterns on the phenyl ring on the herbicidal activity of some phenylurea derivatives.

| Compound Name | Phenyl Ring Substitution | Relative Herbicidal Activity (Conceptual) |

| 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron) | 3,4-Dichloro | High |

| 3-(4-Chlorophenyl)-1,1-dimethylurea (Monuron) | 4-Chloro | Moderate to High |

| This compound | 3-Chloro | Active (Presumed) |

| 1-(2-methylphenyl)-3-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | 2-Methyl | Varies with target weed |

Note: The relative herbicidal activity is a conceptual representation based on general SAR principles, as direct comparative data for all compounds under identical conditions was not available in the searched literature.

Impact of N-Substituents (e.g., Alkyl Chains) on Urea Moiety

The nature of the substituents on the terminal nitrogen atom of the urea group also has a profound impact on the biological activity of chlorophenylurea derivatives. The size and lipophilicity of these alkyl groups are key factors influencing the compound's ability to reach and bind to the active site within the chloroplast.

Research on a series of N'-phenyl-N,N-disubstituted ureas has indicated that the presence of N-lipophilic substituents is essential for inhibitory activity. nih.gov However, there is an optimal length for these alkyl chains; a significant increase in chain length can lead to a decrease in activity. nih.gov The N,N-diethyl substitution in this compound provides a balance of lipophilicity and steric bulk that is often associated with potent herbicidal action. In many cases, N,N-dimethyl and N-methoxy-N-methyl substitutions are also common in active phenylurea herbicides. researchgate.net

The table below shows different N-substitutions found in various phenylurea herbicides.

| Compound Name | N-Substituents on Urea Moiety |

| This compound | N,N-Diethyl |

| 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron) | N,N-Dimethyl |

| 3-(4-Chlorophenyl)-1,1-dimethylurea (Monuron) | N,N-Dimethyl |

| 1-(2,6-diethylphenyl)-3-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | N-Methyl, N-2,6-diethylphenyl |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. For chlorophenylurea herbicides, QSAR models provide valuable insights into the molecular properties that govern their efficacy.

Predictive Modeling for Functional Properties

QSAR models for phenylurea herbicides often utilize a range of molecular descriptors to predict their functional properties, such as their ability to inhibit photosystem II. nih.govacs.org These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. For instance, the inhibitory efficiency of a series of phenylurea compounds on wheat and spinach has been successfully modeled using descriptors like the Verloop steric parameters (B2(4), B4(4)) and the angular parameter A4, which describe the steric hindrance at or near the para-position of the phenyl ring. nih.gov

Recent studies have employed machine learning algorithms, such as multiple linear regression (MLR) and random forest (RF), to develop robust QSAR models for predicting the environmental risk of phenylurea herbicides. nih.gov These models have demonstrated good predictive performance, with high correlation coefficients between experimental and predicted values. nih.gov The key descriptors identified in these models often include spatial structural descriptors, electronic descriptors, and hydrophobicity descriptors, underscoring their importance in determining the toxicity of these compounds. nih.gov

Multivariate Statistical Approaches (e.g., Principal Component Analysis, Spectral Mapping)

Multivariate statistical methods are integral to QSAR analysis, enabling the interpretation of complex datasets and the identification of key structural features influencing biological activity. scielo.br Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) are commonly used to reduce the dimensionality of the data and build predictive models. scielo.br

For example, in the study of a series of phenylurea herbicides, multivariate analysis of their retention times in high-performance liquid chromatography (HPLC) helped in understanding the influence of various molecular properties. nih.gov The most significant properties affecting retention were found to be hydration free energy and dipole moment. nih.gov Such analyses provide a deeper understanding of the physicochemical behavior of these compounds, which is crucial for predicting their environmental fate and biological activity. The development of QSAR models often involves a variety of statistical parameters to ensure their validity, including the coefficient of correlation (R²), adjusted R², mean squared error, and the Fischer test. ukim.mk

Mechanistic Investigations of Biological Activity: Molecular and Cellular Perspectives

Inhibition of Photosystem II (PSII) in Autotrophic Organisms

The primary mode of action of 3-(3-Chlorophenyl)-1,1-diethylurea in autotrophic organisms, such as plants and algae, is the inhibition of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain. This inhibition ultimately leads to a cessation of photosynthesis and subsequent cell death.

Molecular Interactions at the QBPlastoquinone Binding Site

The herbicidal activity of phenylurea compounds is closely linked to their ability to bind to the QB binding niche on the D1 protein of the PSII complex. While direct crystallographic data for this compound is not extensively available, the mechanism can be inferred from the well-studied interactions of analogous phenylurea herbicides. These herbicides act as competitive inhibitors, displacing the native plastoquinone (B1678516) (PQ) molecule from its binding site.

The binding is characterized by a series of non-covalent interactions between the herbicide molecule and the amino acid residues lining the QB pocket. Key interactions typically involve hydrogen bonds between the urea (B33335) moiety of the herbicide and specific residues such as serine and histidine within the D1 protein. Additionally, hydrophobic interactions between the chlorophenyl ring of the herbicide and non-polar regions of the binding site contribute significantly to the stability of the herbicide-protein complex. The specific position of the chlorine atom on the phenyl ring, as well as the nature of the substituents on the urea nitrogen, are critical determinants of the binding affinity and, consequently, the inhibitory potency of the compound.

Disruption of Photosynthetic Electron Transport Chain

The binding of this compound to the QB site physically obstructs the binding of plastoquinone, the mobile electron carrier that shuttles electrons from the primary quinone acceptor, QA, to the cytochrome b6f complex. This blockage effectively halts the linear electron flow from PSII. cambridge.org

The interruption of the electron transport chain has several immediate and downstream consequences. Firstly, the re-oxidation of QA- is prevented, leading to a rapid accumulation of reduced QA. This state, known as PSII closure, prevents the primary charge separation event from occurring, as the primary electron acceptor is unavailable. Secondly, the cessation of electron flow to the subsequent components of the chain prevents the generation of a proton gradient across the thylakoid membrane, thereby inhibiting the synthesis of ATP. Furthermore, the lack of electron flow to Photosystem I (PSI) prevents the reduction of NADP+ to NADPH. The combined loss of ATP and NADPH, the primary products of the light-dependent reactions, starves the Calvin-Benson-Bassham cycle of the necessary energy and reducing power to fix carbon dioxide, ultimately leading to the demise of the organism. nih.gov

Absorption and Translocation Mechanisms in Plant Systems

The efficacy of a systemic herbicide is dependent on its ability to be absorbed by the plant and translocated to its site of action. The following sections describe the absorption and movement of phenylurea herbicides within plant systems. While specific studies on this compound are limited, research on the closely related compound 3-(p-chlorophenyl)-1,1-dimethylurea provides significant insights into these processes.

Root Absorption Studies

Studies on analogous phenylurea herbicides have demonstrated that these compounds are readily absorbed by the root systems of plants from the soil solution. The uptake process is generally considered to be passive, driven by diffusion across the cell membranes of the root epidermis and cortex. Once inside the root, the compound can move apoplastically through the cell walls and intercellular spaces or symplastically through the cytoplasm and plasmodesmata to the stele, where it enters the xylem for long-distance transport.

Foliar Uptake and Systemic Movement

Foliar application is another route of entry for phenylurea herbicides. The compound must first penetrate the waxy cuticle of the leaf, a process that can be influenced by environmental factors and the formulation of the herbicide. Once inside the leaf tissue, the herbicide is primarily translocated via the xylem. This upward movement, driven by the transpiration stream, distributes the compound throughout the aerial parts of the plant, particularly to the leaves, which are the primary sites of photosynthesis. Downward translocation in the phloem is generally limited for this class of herbicides. This xylem-mobile nature means that the compound tends to accumulate at the margins and tips of leaves, where transpiration is most active.

Interactions with Other Biological Pathways (e.g., Enzyme Inhibition beyond PSII)

Currently, there is a lack of significant scientific literature detailing the direct and potent inhibitory effects of this compound on biological pathways other than Photosystem II. The primary mechanism of its phytotoxicity is overwhelmingly attributed to the disruption of photosynthetic electron transport. While it is conceivable that at high concentrations, this compound, like many xenobiotics, could have secondary or off-target effects on other enzymes or cellular processes, such interactions have not been a major focus of research and are not well-documented. Therefore, its role as a specific inhibitor of PSII remains its defining biological characteristic.

Advanced Analytical Methodologies for 3 3 Chlorophenyl 1,1 Diethylurea

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical separation, enabling the isolation of target analytes from complex matrices. For phenylurea compounds, both liquid and gas chromatography are employed, each with distinct advantages and challenges.

High-Performance Liquid Chromatography (HPLC) is the most common and preferred method for the analysis of phenylurea compounds due to their polarity and thermal instability. newpaltz.k12.ny.usmdpi.com The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

Research Findings: Multi-residue methods for various phenylurea herbicides, which are structurally analogous to 3-(3-Chlorophenyl)-1,1-diethylurea, have been extensively developed. mdpi.comnih.gov These methods typically utilize a reversed-phase C18 column, which separates compounds based on their hydrophobicity. newpaltz.k12.ny.usnih.gov A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is commonly used to effectively separate a wide range of phenylureas in a single run. nih.govchromatographyonline.com Detection is often achieved using a Diode Array Detector (DAD) or a UV detector, with monitoring at wavelengths around 210-245 nm proving effective for this class of compounds. nih.govchromatographyonline.com For enhanced sensitivity and specificity in complex samples like environmental water, a solid-phase extraction (SPE) step is often performed prior to HPLC analysis to pre-concentrate the analytes. nih.govchromatographyonline.com

Table 1: Typical HPLC Parameters for Phenylurea Analysis

| Parameter | Typical Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detector | Diode Array Detector (DAD) or UV |

| Detection Wavelength | 210-245 nm |

| Sample Preparation | Solid-Phase Extraction (SPE) |

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. However, its direct application to phenylurea herbicides is challenging because these compounds are known to be thermally labile. newpaltz.k12.ny.usmdpi.com At the high temperatures required for GC analysis, they can degrade, often forming their corresponding isocyanates and amines. nih.gov

Research Findings: Despite the thermal instability, some GC-based methods have been developed. These approaches fall into two main categories:

Minimizing Degradation: By carefully controlling operating conditions, such as using lower inlet temperatures and higher carrier gas flows, the thermal decomposition can be minimized, allowing for the direct analysis of the parent phenylurea compound. nih.gov

Reproducible Derivatization: An alternative strategy involves intentionally and reproducibly converting the phenylurea to its more stable isocyanate derivative within the hot GC inlet. nih.gov The analysis then targets the isocyanate.

While feasible, these methods require meticulous optimization. nih.gov For many applications, HPLC remains the more robust and straightforward technique for phenylurea analysis. chromatographyonline.com

Table 2: GC Analysis Strategies for Phenylureas

| Strategy | Approach | Key Parameters |

| Direct Analysis | Minimize thermal breakdown | Low inlet temperature, high carrier gas flow |

| Indirect Analysis | Reproducible conversion to isocyanate | High inlet temperature, chemical additives (e.g., acetic anhydride) |

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a powerful detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like HPLC or GC, it provides a high degree of specificity and sensitivity, enabling confident identification and quantification.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like this compound, making it an ideal ion source for LC-MS analysis. In targeted quantitative studies, ESI is often paired with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Research Findings: The MRM approach significantly enhances selectivity and sensitivity. analchemres.org It involves selecting the protonated molecule (the precursor ion) of this compound, which has a monoisotopic mass of 226.0873 Da. sigmaaldrich.com This precursor ion is then fragmented in the mass spectrometer, and specific, characteristic fragment ions (product ions) are monitored. By monitoring a specific precursor-to-product ion transition, chemical noise is filtered out, dramatically improving the signal-to-noise ratio. This targeted approach allows for the detection of analytes at very low concentrations in complex matrices.

Table 3: Proposed ESI-MRM Parameters for this compound

| Parameter | Value/Description |

| Compound | This compound |

| Formula | C₁₁H₁₅ClN₂O |

| Precursor Ion [M+H]⁺ | m/z 227.095 |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Potential Product Ions | Fragments resulting from the cleavage of the urea (B33335) group or loss of diethylamine (B46881) |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This capability is invaluable for the unambiguous identification of unknown compounds and for confirming the identity of known analytes.

Research Findings: HRMS has become a powerful tool in non-targeted screening for pesticides and other contaminants in food and environmental samples. eurl-pesticides.eumdpi.com For this compound, an HRMS instrument can measure its monoisotopic mass with high precision (e.g., 226.0873 Da). This accurate mass allows for the calculation of a unique elemental formula (C₁₁H₁₅ClN₂O), which drastically reduces the number of possible candidate structures and provides strong evidence for the compound's identity. mdpi.com This is particularly useful in complex sample analysis where multiple compounds may have the same nominal mass.

Ion Mobility Spectrometry (IMS) for Isomer Differentiation

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. frontiersin.org When coupled with mass spectrometry (IMS-MS), it adds another dimension of separation, enabling the differentiation of isomers—molecules that have the same mass but different structures. nih.govmdpi.com

Research Findings: The separation in IMS is based on the ion's rotationally averaged collision cross-section (CCS), which is a measure of its shape in the gas phase. Isomers with different three-dimensional structures will have different CCS values and can therefore be separated. nih.gov While specific experimental CCS data for this compound is not readily available, predictive models can calculate theoretical CCS values. For instance, a closely related compound, 3-(3-chlorophenyl)-1,1-dipropylurea (B92005), has a predicted CCS value of 160.3 Ų for its [M+H]⁺ adduct. uni.lu This CCS value serves as an additional identifying parameter, much like retention time in chromatography. This technique would be critical for distinguishing this compound from its positional isomers, such as 3-(2-Chlorophenyl)-1,1-diethylurea or 3-(4-Chlorophenyl)-1,1-diethylurea, which would be indistinguishable by mass spectrometry alone.

Table 4: Predicted Collision Cross Section (CCS) Data for a Related Phenylurea Analog

| Compound | Adduct | Predicted CCS (Ų) |

| 3-(3-chlorophenyl)-1,1-dipropylurea | [M+H]⁺ | 160.3 |

| 3-(3-chlorophenyl)-1,1-dipropylurea | [M+Na]⁺ | 166.3 |

| Data for a structurally similar compound, predicted using CCSbase. uni.lu |

Collision Cross Section (CCS) Measurements

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful analytical tool, providing an additional dimension of separation based on the size, shape, and charge of an ion. The Collision Cross Section (CCS) is a key parameter derived from IMS, representing the effective area of the ion as it tumbles and collides with a neutral buffer gas. This value is a robust and characteristic physicochemical property that aids in the identification of small molecules.

The determination of CCS values can be performed using various ion mobility techniques, such as Drift Tube Ion Mobility Spectrometry (DTIMS), which is considered a "gold standard" for its high accuracy, and Travelling Wave Ion Mobility Spectrometry (TWIMS), which is widely used for its compatibility with high-throughput screening. For a molecule like this compound, obtaining an experimental CCS value would involve its ionization, typically via electrospray ionization (ESI), to form a protonated molecule [M+H]⁺ or other adducts. These ions are then introduced into the ion mobility cell, where their drift time through a buffer gas (commonly nitrogen or helium) is measured. Calibration with compounds of known CCS values allows for the conversion of this drift time into a precise CCS value, measured in square angstroms (Ų).

While specific experimental CCS values for this compound are not widely published, theoretical calculations and measurements on structurally similar compounds can provide valuable insights. For instance, predicted CCS values for the related compound 3-(3-chlorophenyl)-1,1-dipropylurea have been calculated, suggesting that the diethyl analogue would have a slightly smaller CCS due to its smaller alkyl substituents. The generation of a database of experimental and predicted CCS values for classes of compounds, including phenylurea herbicides, is an active area of research that significantly enhances the confidence in compound identification in complex matrices.

Below is a table of expected CCS values for various adducts of this compound, based on predictive models and data from analogous structures.

| Adduct Ion | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 155.8 |

| [M+Na]⁺ | 161.5 |

| [M+K]⁺ | 158.9 |

| [M-H]⁻ | 159.7 |

Note: The values in this table are predictive and for illustrative purposes. They are not based on direct experimental measurement of this compound.

Spectroscopic Characterization (e.g., NMR, FTIR) for Structural Elucidation

Spectroscopic techniques are paramount for the definitive structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the carbon-hydrogen framework and the functional groups present in a molecule, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of a molecule in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H (proton) and ¹³C (carbon-13) NMR spectra, the connectivity of atoms within this compound can be mapped out.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the chlorophenyl ring, the N-H proton of the urea linkage, and the methylene (B1212753) and methyl protons of the two ethyl groups. The splitting patterns of these signals would reveal their neighboring protons. Similarly, the ¹³C NMR spectrum would provide a signal for each unique carbon atom in the molecule, including the carbonyl carbon of the urea group, the carbons of the aromatic ring, and the carbons of the diethylamino group.

The following tables present the expected chemical shifts for the ¹H and ¹³C NMR spectra of this compound, typically recorded in a deuterated solvent like CDCl₃.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | 7.10 - 7.60 | Multiplet |

| Urea N-H | 6.50 - 7.00 | Singlet (broad) |

| Methylene (-CH₂-) | 3.30 - 3.50 | Quartet |

Expected ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 155 - 158 |

| Aromatic C-Cl | 133 - 135 |

| Aromatic C-N | 139 - 141 |

| Aromatic C-H | 118 - 130 |

| Methylene (-CH₂-) | 41 - 44 |

Note: The values in these tables are based on established ranges for similar functional groups and structures and are for illustrative purposes. Actual experimental values may vary based on solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The FTIR spectrum of this compound would exhibit characteristic absorption bands for the N-H and C=O groups of the urea moiety, the C-N bonds, the aromatic C-H and C=C bonds of the phenyl ring, the aliphatic C-H bonds of the ethyl groups, and the C-Cl bond.

The table below lists the expected characteristic FTIR absorption bands for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Urea) | Stretch | 3250 - 3400 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 2970 | Medium-Strong |

| C=O (Urea, "Amide I band") | Stretch | 1630 - 1680 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |

| N-H (Urea, "Amide II band") | Bend | 1510 - 1570 | Medium |

| C-N | Stretch | 1200 - 1350 | Medium |

| C-Cl | Stretch | 680 - 840 | Strong |

Note: The wavenumber ranges provided are typical for the indicated functional groups and serve as a guide for spectral interpretation.

Future Research Directions and Unanswered Questions in Chlorophenylurea Research

Development of Novel Synthetic Routes with Enhanced Efficiency

The traditional synthesis of phenylureas often involves the use of hazardous reagents and can be energy-intensive. Future research should prioritize the development of more efficient, sustainable, and cost-effective synthetic methodologies for 3-(3-Chlorophenyl)-1,1-diethylurea.

One promising avenue is the exploration of catalytic methods . Palladium-catalyzed carbonylation reactions, for instance, have shown success in the synthesis of various urea (B33335) derivatives. Research into the use of tailored palladium catalysts could lead to highly selective and efficient routes to N,N-diethyl-N'-phenylureas. The catalytic hydrogenation of urea derivatives is another area ripe for exploration, which could offer a more environmentally benign pathway. A key challenge will be to develop catalysts that are not only highly active but also reusable, thus minimizing waste and production costs.

Furthermore, the principles of green chemistry should be a guiding force in the development of new synthetic strategies. This includes the use of safer solvents, renewable starting materials, and reaction conditions that minimize energy consumption. Flow chemistry, for example, could offer a more controlled and efficient alternative to traditional batch processing.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Palladium-Catalyzed Carbonylation | High selectivity, potential for high yields. | Cost of palladium, catalyst stability and recovery. |

| Catalytic Hydrogenation | Use of hydrogen as a clean reagent. | Requires high pressure, catalyst development needed for specificity. |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, potential for automation. | Initial setup costs, potential for clogging with solid byproducts. |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields. | Scalability can be a challenge. |

Deeper Mechanistic Elucidation of Biological and Environmental Transformations

Understanding the fate of this compound in biological systems and the environment is crucial for assessing its potential impact. While the general degradation of phenylurea herbicides is known to occur through microbial action, a detailed mechanistic understanding of the transformation of this specific compound is lacking.

Future research should focus on identifying the specific enzymatic pathways involved in the degradation of this compound. The position of the chlorine atom on the phenyl ring and the presence of the N,N-diethyl groups are expected to significantly influence the rate and pathway of degradation. Studies should aim to isolate and characterize the microorganisms and the specific enzymes responsible for breaking down this compound. This could involve techniques such as enrichment cultures, metagenomics, and proteomics.

Key questions to be addressed include:

Does the degradation pathway primarily involve hydroxylation, dealkylation, or dehalogenation as the initial step?

What are the major and minor transformation intermediates, and what is their persistence and potential toxicity?

How do environmental factors such as pH, temperature, and the presence of other organic matter affect the degradation rate and pathways?

A deeper understanding of these mechanisms will be invaluable for developing effective bioremediation strategies for contaminated sites.

Integration of Advanced Computational and Analytical Approaches

The integration of sophisticated computational and analytical techniques offers a powerful toolkit for accelerating research into chlorophenylureas. Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking studies can be employed to predict the biological activity, toxicity, and environmental fate of this compound and its derivatives. cpmat.rumdpi.comnih.govnih.gov

QSAR models can establish correlations between the molecular structure of chlorophenylureas and their observed properties, enabling the in-silico screening of new derivatives with desired characteristics. cpmat.rumdpi.comnih.govnih.gov Molecular docking can provide insights into the binding interactions of these compounds with target enzymes or receptors, helping to elucidate their mechanisms of action and degradation. cpmat.rumdpi.comnih.govnih.gov

Table 2: Application of Computational and Analytical Techniques in Chlorophenylurea Research

| Technique | Application | Potential Insights |

| QSAR Modeling | Predict biological activity, toxicity, and environmental fate. | Guide the design of new compounds with improved properties. |

| Molecular Docking | Simulate binding to enzymes and receptors. | Elucidate mechanisms of action and degradation pathways. |

| High-Resolution Mass Spectrometry (HRMS) | Identify and quantify transformation products. | Characterize environmental and biological degradation pathways. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidate the structure of novel compounds and their metabolites. | Confirm synthetic products and identify transformation intermediates. |

Advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, will be essential for identifying and characterizing the novel compounds and transformation products generated in the aforementioned research areas.

Exploration of New Applications for Chlorophenylurea Scaffolds in Material Science or Catalysis

Beyond their traditional use, the unique structural features of chlorophenylurea scaffolds present opportunities for their application in material science and catalysis. The urea functional group is known for its ability to form strong hydrogen bonds, a property that can be exploited in the design of self-assembling materials and supramolecular polymers.

Future research could explore the synthesis of polymers and co-polymers containing the this compound moiety . These materials could exhibit interesting thermal, mechanical, or optical properties. The presence of the chlorine atom could also be leveraged to introduce further functionality through cross-coupling reactions.

In the realm of catalysis , phenylurea derivatives have been investigated as ligands for transition metal complexes. The electronic properties of the 3-chlorophenyl group could modulate the catalytic activity of a metal center. Research into the synthesis and catalytic performance of metal complexes bearing this compound or related ligands could lead to the discovery of novel catalysts for a range of organic transformations. For example, the catalytic activity of metal complexes with N-(2-substituted) phenyl ureas has been explored, suggesting potential for chlorophenylurea derivatives in this field.

The exploration of these new frontiers will require a multidisciplinary approach, combining expertise in synthetic chemistry, material science, and catalysis. The insights gained could pave the way for the development of a new generation of functional materials and catalysts based on the versatile chlorophenylurea scaffold.

Q & A

Basic: What are the optimal synthetic routes for preparing 3-(3-Chlorophenyl)-1,1-diethylurea with high yield and purity?

Answer:

The synthesis typically involves the reaction of 3-chlorophenyl isocyanate with diethylamine under controlled conditions. Key parameters include:

- Solvent selection : Inert solvents like dichloromethane or toluene are preferred to minimize side reactions .

- Catalyst/base : Triethylamine is used to neutralize HCl byproducts, improving reaction efficiency .

- Temperature : Reflux conditions (e.g., 80–110°C) ensure complete conversion .

Yield optimization requires stoichiometric balancing and purification via recrystallization or column chromatography.

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : H and C NMR confirm the urea backbone and substituent positions (e.g., 3-chlorophenyl and diethyl groups) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHClNO, ~226.7 g/mol) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity (>98%) and resolves co-eluting impurities .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Answer:

Contradictions often arise from variations in:

- Test systems : Differences in plant species or cell lines (e.g., Arabidopsis vs. wheat) affect activity .

- Concentration gradients : Dose-response curves should be standardized (e.g., 0.1–100 µM) to compare efficacy .

- Environmental factors : Soil pH and microbial activity influence degradation rates, altering bioavailability .

Meta-analyses of raw data and controlled replication studies are critical for resolving discrepancies .

Advanced: What strategies are recommended for isolating and quantifying impurities in this compound batches?

Answer:

- Chromatographic separation : Use preparative HPLC with a C18 column and gradient elution (acetonitrile/water) to isolate impurities .

- LC-MS/MS : Quantify trace impurities (e.g., desethyl derivatives) with a detection limit of 0.01% .

- Reference standards : Compare retention times and spectra against certified impurities (e.g., 3-[3-acetyl-4-hydroxyphenyl]-1,1-diethylurea) .

Advanced: How does the substitution pattern on the phenyl ring influence the herbicidal efficacy of this compound compared to analogs?

Answer:

- Chlorine position : The 3-chloro substituent enhances binding to Photosystem II (PSII) compared to 4-chloro analogs (e.g., Chlortoluron) .

- Diethyl vs. dimethyl groups : Diethyl substitution increases lipophilicity (LogP ~4.15), improving membrane permeability .

- Comparative studies : DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) shows higher PSII inhibition but lower soil persistence due to dichloro substitution .

Basic: What are the critical parameters to optimize in the reaction between 3-chlorophenyl isocyanate and diethylamine to synthesize this compound?

Answer:

- Molar ratio : A 1:1.2 ratio of isocyanate to amine minimizes unreacted starting material .

- Reaction time : 6–8 hours under reflux ensures >95% conversion .

- Workup : Acid-base extraction removes unreacted amine, followed by solvent evaporation under reduced pressure .

Advanced: What computational approaches are suitable for predicting the environmental fate and degradation pathways of this compound?

Answer:

- QSAR models : Predict biodegradation half-lives using descriptors like LogP (4.15) and PSA (90.9 Ų) .

- Density Functional Theory (DFT) : Simulate hydrolysis pathways (e.g., cleavage of the urea moiety) under acidic/alkaline conditions .

- Molecular docking : Model interactions with soil enzymes (e.g., cytochrome P450) to identify potential metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.